rac-(1s,3s)-1-phenylcyclobutane-1,3-diol
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Overview
Description
rac-(1s,3s)-1-phenylcyclobutane-1,3-diol is a chiral compound with two stereocenters, making it an interesting subject for stereochemical studies. This compound is a racemic mixture, meaning it contains equal amounts of both enantiomers, which are mirror images of each other. The presence of the phenyl group and the cyclobutane ring adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol can be achieved through several methods. One common approach involves the cycloaddition reaction of phenyl-substituted alkenes with diols under specific conditions. For instance, the reaction can be catalyzed by transition metals or through radical initiation . The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the separation of enantiomers may be achieved through chiral chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
rac-(1s,3s)-1-phenylcyclobutane-1,3-diol undergoes various chemical reactions, including:
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Formation of phenylcyclobutanone or phenylcyclobutanecarboxylic acid.
Reduction: Formation of phenylcyclobutanol or phenylcyclobutane.
Substitution: Formation of bromophenylcyclobutane or nitrophenylcyclobutane.
Scientific Research Applications
rac-(1s,3s)-1-phenylcyclobutane-1,3-diol has several applications in scientific research:
Chemistry: Used as a model compound for studying stereochemical effects and reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of rac-(1s,3s)-1-phenylcyclobutane-1,3-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
rac-(1s,3s)-1-phenylcyclobutane-1,3-diol: shares similarities with other cyclobutane derivatives, such as:
Uniqueness
The unique feature of this compound lies in its specific stereochemistry and the presence of both hydroxyl groups on the cyclobutane ring. This configuration can lead to distinct reactivity and interaction profiles compared to other similar compounds .
Properties
CAS No. |
2613385-65-0 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 |
Purity |
95 |
Origin of Product |
United States |
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